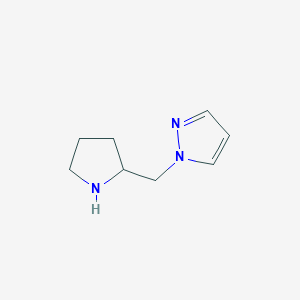
1-(pyrrolidin-2-ylmethyl)-1H-pyrazole
Übersicht
Beschreibung
“1-(pyrrolidin-2-ylmethyl)-1H-pyrazole” is a biochemical compound used for proteomics research . It has a molecular formula of C9H18N2 .
Synthesis Analysis
The synthesis of 1-(pyrrolidin-2-ylmethyl)-1H-pyrazole and its piperidine-derived homologues has been reported in the literature . The synthesis involves the alkylation of azoles (such as pyrazoles, imidazoles, and triazoles) with N-Cbz-prolinol mesylate or its analogues, followed by deprotection . This two-step method allows for the synthesis of the title compounds in 16–65% yields .Molecular Structure Analysis
The molecular structure of “1-(pyrrolidin-2-ylmethyl)-1H-pyrazole” is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles widely used by medicinal chemists . The pyrrolidine ring contributes to the stereochemistry of the molecule and increases the three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The chemical reactions involving “1-(pyrrolidin-2-ylmethyl)-1H-pyrazole” are primarily based on the pyrrolidine ring. The pyrrolidine ring can be functionalized or constructed from different cyclic or acyclic precursors . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .Wissenschaftliche Forschungsanwendungen
Synthesis and Building Block Applications
1-(pyrrolidin-2-ylmethyl)-1H-pyrazole is a versatile compound used in chemical synthesis. A study by Zhersh et al. (2013) discusses its synthesis along with other related compounds, emphasizing its utility in the multigram preparation of building block mini-libraries for lead-oriented synthesis. These compounds are described as low-molecular-weight, hydrophilic, and three-dimensional templates ideal for synthesizing compound libraries (Zhersh et al., 2013).
Photophysical Properties and Photoinduced Reactions
The photophysical properties and photoinduced reactions of related pyrazole derivatives have been studied. Vetokhina et al. (2012) investigated compounds such as 2-(1H-pyrazol-5-yl)pyridines, demonstrating their capacity for various photoreactions like excited-state intramolecular and intermolecular proton transfer. These properties are crucial for understanding their behavior in different chemical environments (Vetokhina et al., 2012).
Biomedical Applications
Pyrazole derivatives, including 1H-pyrazolo[3,4-b]pyridines, have been extensively researched for biomedical applications. Donaire-Arias et al. (2022) provide an overview of more than 300,000 such derivatives, covering their synthesis and diverse biomedical applications. These compounds exhibit potential in various therapeutic areas, showcasing their significance in medicinal chemistry (Donaire-Arias et al., 2022).
Catalysis and Polymerization
1-(pyrrolidin-2-ylmethyl)-1H-pyrazole derivatives have been explored in the context of catalysis and polymerization. Benade et al. (2011) studied the vinyl-addition polymerization of norbornene, catalyzed by pyrazole-derived iron, cobalt, and nickel complexes. These findings highlight the role of such compounds in facilitating polymerization processes with high molecular weights and narrow molecular weight distributions (Benade et al., 2011).
Antimicrobial and Antifungal Activities
Syed et al. (2013) synthesized novel derivatives of 1-(pyrrolidin-2-ylmethyl)-1H-pyrazole and evaluated their antitubercular and antifungal activities. Some of these compounds displayed significant efficacy against tuberculosis and fungal infections, showcasing their potential as therapeutic agents (Syed et al., 2013).
Crystal Structure and Computational Studies
Research on the crystal structure and computational studies of pyrazole derivatives provides insights into their chemical properties and potential applications. Shen et al. (2012) conducted a study on pyrazole derivatives, which included X-ray diffraction and density-functional-theory (DFT) calculations. These studies are crucial for understanding the molecular structure and stability of these compounds (Shen et al., 2012).
Solvent and Co-catalyst Dependent Polymerization
The influence of solvents and co-catalysts on the polymerization behavior of pyrazolylamine ligands, including derivatives of 1-(pyrrolidin-2-ylmethyl)-1H-pyrazole, was explored by Obuah et al. (2014). Their findings reveal the importance of these factors in dictating the type and properties of the resulting polymers (Obuah et al., 2014).
Rhodium-Catalyzed Reactions and Photophysical Properties
Rhodium-catalyzed reactions involving 1-(pyrrolidin-2-ylmethyl)-1H-pyrazole derivatives have been studied by Shinde et al. (2021). Their research highlights the utility of these compounds in synthesizing highly functionalized and photophysically interesting molecules (Shinde et al., 2021).
Safety And Hazards
Zukünftige Richtungen
The future directions for “1-(pyrrolidin-2-ylmethyl)-1H-pyrazole” and similar compounds could involve further exploration of their potential in drug discovery . The pyrrolidine ring is a versatile scaffold for novel biologically active compounds, and there is potential for the design of new pyrrolidine compounds with different biological profiles .
Eigenschaften
IUPAC Name |
1-(pyrrolidin-2-ylmethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-3-8(9-4-1)7-11-6-2-5-10-11/h2,5-6,8-9H,1,3-4,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NROSSDZFPHQESU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CN2C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00649332 | |
| Record name | 1-[(Pyrrolidin-2-yl)methyl]-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00649332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(pyrrolidin-2-ylmethyl)-1H-pyrazole | |
CAS RN |
1171334-97-6 | |
| Record name | 1-[(Pyrrolidin-2-yl)methyl]-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00649332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(pyrrolidin-2-ylmethyl)-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



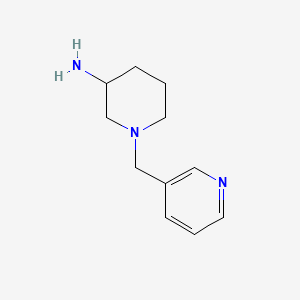
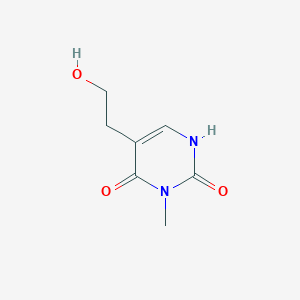
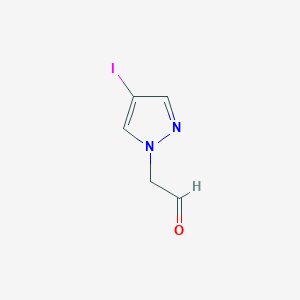
![2-[(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1327045.png)
![8-Oxa-2-azaspiro[4.5]decane](/img/structure/B1327047.png)
![[(3S,4R)-1-benzyl-4-(3-fluorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B1327048.png)
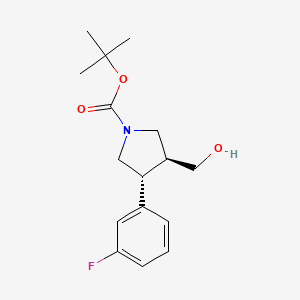
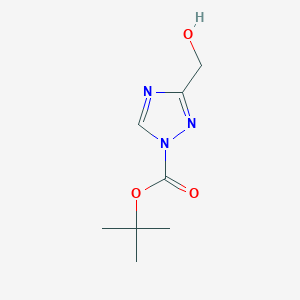
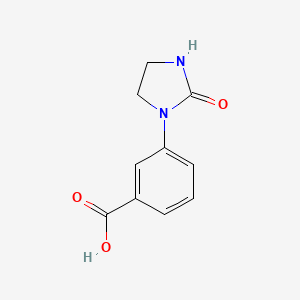
![2-{[2-(2-Chlorophenyl)ethyl]thio}benzoic acid](/img/structure/B1327060.png)

acetic acid](/img/structure/B1327063.png)
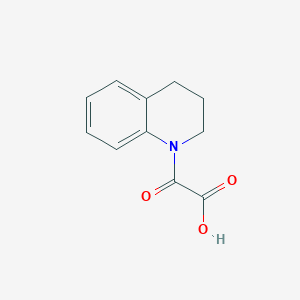
![3-[1-(3-fluorophenyl)-3-methyl-1H-1,2,4-triazol-5-yl]propanoic acid](/img/structure/B1327067.png)